molecular formula C20H26ClNO5S B11487915 5-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide

5-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B11487915
M. Wt: 427.9 g/mol
InChI Key: VISAIJHLTKGGEQ-UHFFFAOYSA-N
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Description

5-CHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE is an organic compound with a complex structure that includes various functional groups such as chloro, methoxy, and sulfonamide

Preparation Methods

The synthesis of 5-CHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-CHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

5-CHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar compounds to 5-CHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE include:

Properties

Molecular Formula

C20H26ClNO5S

Molecular Weight

427.9 g/mol

IUPAC Name

5-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H26ClNO5S/c1-5-26-17-8-7-15(12-18(17)27-6-2)9-10-22-28(23,24)20-13-16(21)14(3)11-19(20)25-4/h7-8,11-13,22H,5-6,9-10H2,1-4H3

InChI Key

VISAIJHLTKGGEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC)OCC

Origin of Product

United States

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